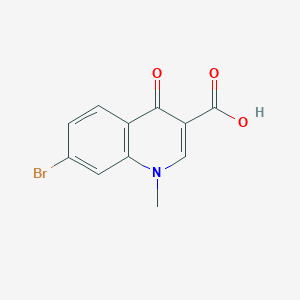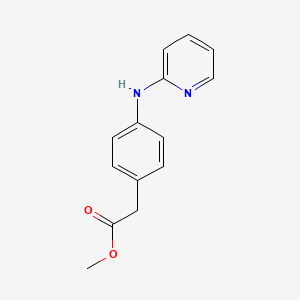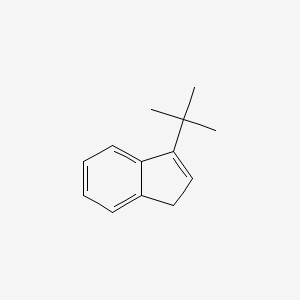![molecular formula C16H14ClNO3 B12116512 Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester CAS No. 91855-59-3](/img/structure/B12116512.png)
Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester is an organic compound with the molecular formula C16H14ClNO3 and a molecular weight of 303.74 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of a chloroacetyl group and a phenylamino group attached to the benzoic acid core, with a methyl ester functional group.
Métodos De Preparación
The synthesis of Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester typically involves the reaction of 2-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then esterified with methanol to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The phenylamino group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester can be compared with other similar compounds, such as:
Benzoic acid, 2-chloro-, methyl ester: This compound lacks the phenylamino group, which may result in different chemical reactivity and biological activity.
Benzoic acid, 2-(phenylamino)-: This compound lacks the chloroacetyl group, which may affect its ability to form covalent bonds with proteins.
The presence of both the chloroacetyl and phenylamino groups in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.
Propiedades
Número CAS |
91855-59-3 |
|---|---|
Fórmula molecular |
C16H14ClNO3 |
Peso molecular |
303.74 g/mol |
Nombre IUPAC |
methyl 2-(N-(2-chloroacetyl)anilino)benzoate |
InChI |
InChI=1S/C16H14ClNO3/c1-21-16(20)13-9-5-6-10-14(13)18(15(19)11-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Clave InChI |
DMIOQLYFEORVAJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1N(C2=CC=CC=C2)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl-](/img/structure/B12116429.png)

![ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B12116438.png)
![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B12116450.png)




![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12116492.png)

![6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12116508.png)

![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B12116514.png)

